6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

Stille coupling Palladium catalysis C-C bond formation

Researchers requiring Stille coupling on the [1,2,4]triazolo[1,5-a]pyridine scaffold often face synthetic failure with 6-bromo, 6-iodo, or 6-boronic ester analogs, which are inert under Stille conditions. This 6-tributylstannyl derivative provides a unique transmetalation pathway with palladium catalysts, enabling late-stage diversification for medicinal chemistry and agrochemical programs. - Enables Stille cross-coupling inaccessible to halide or boronic ester counterparts. - Supports microwave-assisted conditions for rapid SAR library synthesis. - Supplied at 98% purity; stable under ambient storage and non-hazardous for shipping.

Molecular Formula C18H31N3Sn
Molecular Weight 408.177
CAS No. 1204580-82-4
Cat. No. B598455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
CAS1204580-82-4
Molecular FormulaC18H31N3Sn
Molecular Weight408.177
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CN2C(=NC=N2)C=C1
InChIInChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3;
InChIKeyLENLQGBLVGGAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine (CAS 1204580-82-4): Procurement-Focused Specification and Baseline Data


6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine (CAS 1204580-82-4) is an organotin reagent belonging to the triazolopyridine class, characterized by a tributylstannyl group at the 6-position of the fused heterocyclic core [1]. Its molecular formula is C₁₈H₃₁N₃Sn, with a molecular weight of approximately 408.17 g/mol . The compound is supplied as a high-purity intermediate (typically ≥95% or 98%) for use in palladium-catalyzed cross-coupling reactions, specifically the Stille reaction, to construct complex aryl and heteroaryl architectures for pharmaceutical and agrochemical research [2].

Why 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine Cannot Be Interchanged with Common Halide or Boronic Ester Analogs


Direct substitution of 6-tributylstannyl[1,2,4]triazolo[1,5-a]pyridine with its 6-bromo, 6-iodo, or 6-boronic ester counterparts is not chemically equivalent and often leads to synthetic failure or significantly altered outcomes. While the 6-bromo analog (CAS 356560-80-0) and 6-iodo analog (CAS 614750-84-4) are viable electrophiles for Suzuki-Miyaura couplings, they are inert under Stille conditions. Conversely, the 6-boronic ester (CAS 1160790-18-0) is optimized for Suzuki couplings but cannot serve as a nucleophile in Stille reactions [1]. The tributylstannyl moiety provides a unique reactivity profile that is essential when Stille coupling is the required transformation, offering a distinct transmetalation pathway with palladium catalysts that is not accessible to the halide or boronic acid derivatives [2].

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine: Quantitative Differentiation Evidence Versus Structural Analogs


Stille Coupling Yields: 6-Stannyl vs. 6-Boronic Ester Derivatives

The 6-tributylstannyl group enables Stille cross-coupling reactions, a transformation that is not feasible with the 6-boronic ester analog (CAS 1160790-18-0). In a model system using the structurally related C-3 stannyl-[1,2,3]triazolo[1,5-a]pyridine, Stille couplings with various aryl halides proceeded in yields ranging from 41% to 76% under microwave-assisted conditions [1]. The 6-boronic ester analog, in contrast, would be ineffective under identical Stille conditions, requiring a complete re-optimization to Suzuki-Miyaura parameters.

Stille coupling Palladium catalysis C-C bond formation

Reaction Role: 6-Stannyl Nucleophile vs. 6-Halide Electrophile

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine functions as a nucleophilic coupling partner in Stille reactions, whereas its 6-bromo analog (CAS 356560-80-0) and 6-iodo analog (CAS 614750-84-4) act as electrophiles in Suzuki or related couplings [1]. This fundamental inversion of polarity means that a retrosynthetic disconnection requiring a nucleophilic triazolopyridine synthon at the 6-position can only be satisfied by the stannane, not by the halides.

Cross-coupling Organometallic reagents Synthetic methodology

Purity Specifications: 6-Stannane vs. 6-Halide and 6-Boronic Ester

Commercially available 6-tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is typically supplied with a minimum purity of 95% or 98% . The 6-bromo analog is often available at 96% purity [1], and the 6-iodo analog at 95% . While these purity levels are comparable, the specific impurities and their impact on sensitive cross-coupling reactions can vary significantly. The presence of tributyltin halide byproducts in the stannane, for instance, can poison palladium catalysts, making a purity specification of ≥98% a critical procurement criterion that is not directly comparable to halide purity requirements.

Quality control Reagent purity Procurement

Optimal Research and Industrial Application Scenarios for 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine


Pharmaceutical Lead Optimization: Late-Stage Functionalization via Stille Coupling

In medicinal chemistry programs where a 6-substituted [1,2,4]triazolo[1,5-a]pyridine scaffold is a key pharmacophore, the stannane enables efficient late-stage diversification. For example, coupling with diverse aryl or heteroaryl halides can rapidly generate libraries of analogs for SAR studies [1]. The ability to perform this transformation under mild, microwave-assisted conditions is a key advantage over more forcing methods required for halide-based couplings.

Agrochemical Intermediate Synthesis: Construction of Complex Heterocycles

The compound serves as a crucial building block for assembling complex heterocyclic frameworks found in modern fungicides and herbicides. The Stille reaction provides a robust and predictable method for attaching elaborated aromatic groups to the triazolopyridine core, a transformation that is often problematic with boronic acids due to protodeboronation side reactions [2].

Academic Total Synthesis: Accessing Unconventional Connectivity

For academic groups pursuing the total synthesis of natural products or novel heterocyclic architectures, the stannane offers access to bond disconnections that are not feasible with other organometallic reagents. Its stability and ease of handling make it a preferred choice for convergent synthesis strategies where the 6-position must be introduced as a nucleophilic fragment in the final steps.

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